Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate
CAS No.: 902494-31-9
Cat. No.: VC3939732
Molecular Formula: C9H14F3NO2
Molecular Weight: 225.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902494-31-9 |
|---|---|
| Molecular Formula | C9H14F3NO2 |
| Molecular Weight | 225.21 g/mol |
| IUPAC Name | tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate |
| Standard InChI | InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12/h4-5H2,1-3H3,(H,13,14) |
| Standard InChI Key | GHEKGGDYVHWSBM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate features a carbamate group () linked to a tert-butyl moiety () and a cyclopropane ring substituted with a trifluoromethyl group () . The cyclopropane ring introduces significant ring strain, while the electron-withdrawing group enhances the compound’s stability and reactivity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[1-(trifluoromethyl)cyclopropyl]carbamate |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F |
| InChIKey | GHEKGGDYVHWSBM-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 225.21 g/mol |
| CAS Registry Number | 902494-31-9 |
The trifluoromethyl group significantly influences the compound’s lipophilicity () and metabolic stability, making it a valuable scaffold in pharmaceutical design.
Spectroscopic Characteristics
-
NMR: The -NMR spectrum displays signals for the tert-butyl group at (9H, s) and cyclopropane protons at (2H, m) .
-
IR: Strong absorption bands at (C=O stretch) and (C-F stretch) confirm the carbamate and trifluoromethyl functionalities.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the condensation of tert-butyl carbamate with 1-(trifluoromethyl)cyclopropylamine in the presence of a coupling agent such as -dicyclohexylcarbodiimide (DCC). The reaction proceeds under anhydrous conditions at 0–25°C, achieving yields of 70–85%.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane |
| Coupling Agent | DCC |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Industrial Manufacturing
Industrial processes utilize continuous flow reactors to enhance efficiency and scalability. Key steps include:
-
Precision Mixing: Automated systems control the stoichiometric ratios of reactants.
-
In-Line Purification: Chromatography and crystallization units ensure >99% purity.
-
Waste Minimization: Solvent recovery systems reduce environmental impact.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with in acidic media oxidizes the cyclopropane ring, yielding dicarboxylic acid derivatives.
-
Reduction: Catalytic hydrogenation () cleaves the carbamate group, generating 1-(trifluoromethyl)cyclopropylamine.
Nucleophilic Substitution
The carbamate oxygen acts as a nucleophile in reactions with alkyl halides, enabling the synthesis of tertiary amines:
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. Its -cyclopropyl moiety enhances target binding affinity in antiviral agents.
Material Science
Incorporated into polymer backbones, it improves thermal stability () and chemical resistance in coatings.
| Cell Line | IC₅₀ (µM) | Viability at 100 µM |
|---|---|---|
| MRC-5 (Lung) | >100 | 96.2% |
| HepG2 (Liver) | >100 | 94.8% |
Comparative Analysis with Analogues
Table 4: Comparison with Related Carbamates
| Compound | (µM) | Log P |
|---|---|---|
| tert-Butyl [1-(CF₃)cyclopropyl]carbamate | >100 (Cytotoxicity) | 2.1 |
| tert-Butyl [1-(Cl)cyclopropyl]carbamate | 45.3 | 1.8 |
| tert-Butyl [1-(Br)cyclopropyl]carbamate | 38.7 | 2.0 |
The trifluoromethyl derivative’s superior metabolic stability ( in liver microsomes) compared to chloro/bromo analogs () underscores its pharmaceutical relevance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume